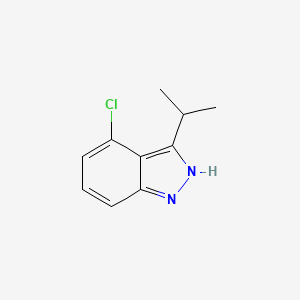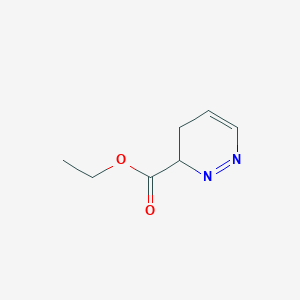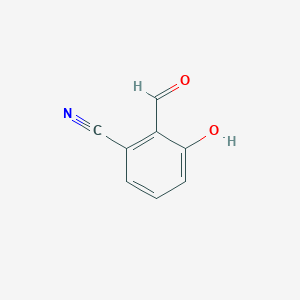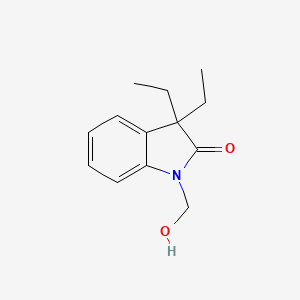
3,3-Diethyl-1-(hydroxymethyl)indolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Diethyl-1-(hydroxymethyl)indolin-2-one is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a hydroxymethyl group at the first position and diethyl groups at the third position of the indolin-2-one core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-(hydroxymethyl)indolin-2-one can be achieved through various synthetic routes. One common method involves the reaction of N-protected isatin with an aryne precursor and 1,3-cyclodione under metal-free conditions . This method provides good yields and is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3,3-Diethyl-1-(hydroxymethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the indolin-2-one core can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
科学研究应用
3,3-Diethyl-1-(hydroxymethyl)indolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and signaling pathways.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
作用机制
The mechanism of action of 3,3-Diethyl-1-(hydroxymethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling and metabolic pathways, resulting in the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
3-Hydroxyindolin-2-one: Similar structure but lacks the diethyl groups and hydroxymethyl group.
3,3-Dimethylindolin-2-one: Similar structure but has methyl groups instead of diethyl groups.
Indole-3-acetic acid: Contains an indole core but has different functional groups.
Uniqueness
3,3-Diethyl-1-(hydroxymethyl)indolin-2-one is unique due to the presence of both diethyl groups and a hydroxymethyl group, which confer distinct chemical and biological properties
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
3,3-diethyl-1-(hydroxymethyl)indol-2-one |
InChI |
InChI=1S/C13H17NO2/c1-3-13(4-2)10-7-5-6-8-11(10)14(9-15)12(13)16/h5-8,15H,3-4,9H2,1-2H3 |
InChI 键 |
YZBIGYFXFLIXKE-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C2=CC=CC=C2N(C1=O)CO)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methoxy-3H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B13123456.png)
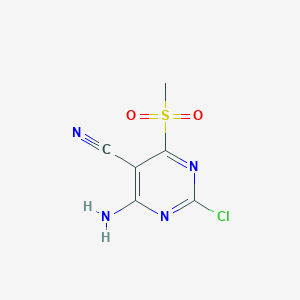
![4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B13123469.png)
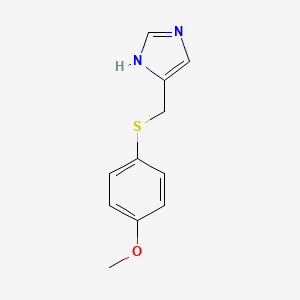
![(6-Chloro-[2,3'-bipyridin]-4-yl)methanol](/img/structure/B13123478.png)
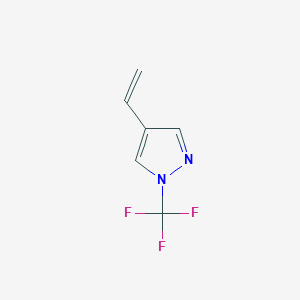
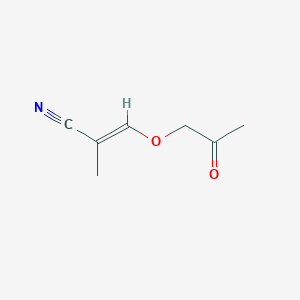
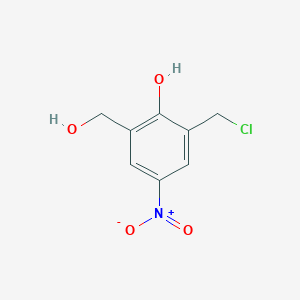

![1,4-Bis[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13123497.png)
